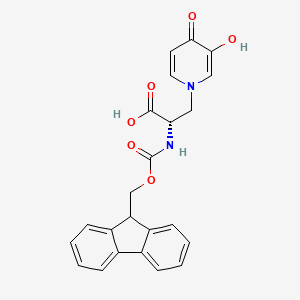
Fmoc-L-Mim-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-mimosine: (Fmoc-L-Mim-OH) is a derivative of mimosine, a non-proteinogenic amino acid found in the tropical legume Leucaena leucocephala. Mimosine is known for its ability to inhibit tyrosinase, cyclooxygenase, and lipoxygenase, making it a valuable compound in cosmetic and pharmaceutical applications . The Fmoc group is commonly used in peptide synthesis to protect the amino group during the assembly of peptides .
准备方法
Synthetic Routes and Reaction Conditions:
Isolation and Purification: Mimosine can be isolated and purified from the leaves of Leucaena leucocephala.
Fmoc Protection: The Fmoc group can be introduced to mimosine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane. This reaction forms N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-mimosine.
Industrial Production Methods: Industrial production of Fmoc-L-Mim-OH involves large-scale isolation of mimosine from Leucaena leucocephala, followed by Fmoc protection using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: Mimosine can undergo oxidation reactions, particularly involving its hydroxy ketone group.
Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used for efficient peptide coupling involving Fmoc-L-Mim-OH.
Major Products: The major products formed from reactions involving this compound are peptides with mimosine residues, which can be further modified for various applications .
科学研究应用
Chemistry: Fmoc-L-Mim-OH is used in solid-phase peptide synthesis to incorporate mimosine residues into peptides. This allows for the creation of peptides with unique properties, such as enhanced biological activity and proteolytic resistance .
Biology and Medicine: Mimosine-containing peptides have shown potential in inducing apoptosis in cancer cells, making this compound a valuable compound in cancer research . Additionally, mimosine’s ability to inhibit tyrosinase makes it useful in developing skin-whitening agents .
Industry: In the cosmetic industry, this compound is used to develop products that inhibit melanin production, providing skin-whitening effects .
作用机制
The mechanism of action of Fmoc-L-Mim-OH involves the inhibition of enzymes such as tyrosinase, cyclooxygenase, and lipoxygenase. Mimosine’s hydroxy ketone group plays a crucial role in these inhibitory effects . In cancer research, mimosine induces apoptosis by interfering with cell cycle progression and promoting cell death .
相似化合物的比较
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Diphenylalanine: Used in the formation of hydrogels for biomedical applications.
Uniqueness: Fmoc-L-Mim-OH is unique due to its mimosine residue, which imparts specific biological activities such as enzyme inhibition and apoptosis induction. This makes it distinct from other Fmoc-protected amino acids that do not possess these properties .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-20-9-10-25(12-21(20)27)11-19(22(28)29)24-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19,27H,11,13H2,(H,24,30)(H,28,29)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJESBCSQUSFGRG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)C(=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC(=O)C(=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














